Periplocoside N: A Comprehensive Technical Guide to its Discovery, Natural Source, and Biological Activity
Periplocoside N: A Comprehensive Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocoside N is a naturally occurring pregnane glycoside that has been isolated from the root bark of Periploca sepium. This technical guide provides a detailed overview of the discovery, natural source, physicochemical properties, and biological activity of Periplocoside N. The document includes comprehensive experimental protocols for its extraction, isolation, and characterization, as well as its evaluation for insecticidal activity. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, drug discovery, and insecticide development.
Introduction
The search for novel bioactive compounds from natural sources is a cornerstone of drug discovery and the development of new agrochemicals. Plants of the genus Periploca have been a subject of interest due to their traditional use in medicine and the presence of a diverse array of secondary metabolites, particularly pregnane glycosides. These compounds have demonstrated a range of biological activities, including immunosuppressive and insecticidal effects. Periplocoside N, a pregnane glycoside, was first reported in 2012 as a constituent of Periploca sepium with notable insecticidal properties. This guide provides an in-depth examination of this compound.
Discovery and Natural Source
Periplocoside N was discovered and first isolated from the root bark of the plant Periploca sepium Bunge, a member of the Apocynaceae family. The discovery was the result of a bioassay-guided fractionation of the plant's extract, which aimed to identify the chemical constituents responsible for its insecticidal activity. The structure of Periplocoside N was elucidated through extensive spectroscopic analysis.
Physicochemical Properties
Periplocoside N is a white, amorphous powder. Its molecular formula was determined to be C₂₇H₄₄O₆ by high-resolution electrospray ionization mass spectrometry (HRESIMS). The key physicochemical properties of Periplocoside N are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₆ | [1][2] |
| Molecular Weight | 464.63 g/mol | [1][2] |
| Appearance | White amorphous powder | |
| Optical Rotation | [α]D²⁰ -45.5 (c 0.5, CHCl₃) | |
| Solubility | Soluble in chloroform, methanol |
Experimental Protocols
Extraction and Isolation of Periplocoside N
The following protocol details the extraction and isolation of Periplocoside N from the dried root bark of Periploca sepium.
Workflow for Extraction and Isolation of Periplocoside N
Caption: Workflow for the extraction and isolation of Periplocoside N.
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Extraction: The air-dried and powdered root bark of Periploca sepium (10 kg) is refluxed with 95% ethanol (3 x 15 L, each for 2 hours).
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Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
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Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
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Fractionation: The EtOAc-soluble fraction, which exhibits the highest insecticidal activity, is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether/acetone.
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Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified by repeated silica gel column chromatography, followed by Sephadex LH-20 column chromatography using a chloroform/methanol (1:1) solvent system.
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Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Periplocoside N.
Structure Elucidation
The chemical structure of Periplocoside N was determined using a combination of spectroscopic techniques.
| Technique | Instrumentation and Key Findings |
| ¹H NMR | Bruker AV-400 spectrometer. The spectrum showed characteristic signals for a pregnane-type steroid, including two tertiary methyl groups, one secondary methyl group, and an olefinic proton. |
| ¹³C NMR | Bruker AV-400 spectrometer. The spectrum revealed 27 carbon signals, consistent with the proposed pregnane glycoside structure. |
| HRESIMS | The quasi-molecular ion peak at m/z 465.3159 [M+H]⁺ in the positive-ion mode was consistent with the molecular formula C₂₇H₄₄O₆. |
| 2D NMR | COSY, HSQC, and HMBC experiments were used to establish the connectivity of protons and carbons and to fully assign the structure. |
¹H and ¹³C NMR Data for Periplocoside N (400 MHz, CDCl₃)
| Position | δC | δH (J in Hz) |
| 1 | 37.2 | 1.05, 1.78 |
| 2 | 31.6 | 1.70, 1.95 |
| 3 | 71.5 | 3.55 (m) |
| 4 | 38.9 | 1.50, 1.85 |
| 5 | 140.8 | - |
| 6 | 121.5 | 5.35 (br s) |
| 7 | 31.9 | 1.98, 2.05 |
| 8 | 35.2 | 1.50 |
| 9 | 50.1 | 0.95 |
| 10 | 36.5 | - |
| 11 | 20.8 | 1.45, 1.55 |
| 12 | 39.4 | 1.20, 1.70 |
| 13 | 43.9 | - |
| 14 | 56.7 | 1.15 |
| 15 | 24.5 | 1.60, 1.75 |
| 16 | 84.1 | 4.60 (q, 6.4) |
| 17 | 62.5 | 2.15 (d, 9.2) |
| 18 | 16.5 | 0.92 (s) |
| 19 | 19.4 | 1.03 (s) |
| 20 | 73.5 | 3.45 (dq, 9.2, 6.2) |
| 21 | 17.8 | 1.25 (d, 6.2) |
| 1' | 98.2 | 4.35 (d, 7.8) |
| 2' | 73.8 | 3.25 (dd, 7.8, 9.0) |
| 3' | 77.5 | 3.40 (t, 9.0) |
| 4' | 70.5 | 3.30 (t, 9.0) |
| 5' | 76.8 | 3.38 (m) |
| 6' | 61.8 | 3.70 (dd, 11.8, 5.5), 3.90 (dd, 11.8, 2.0) |
Insecticidal Bioassay
The insecticidal activity of Periplocoside N was evaluated against the red imported fire ant, Solenopsis invicta.
Workflow for Insecticidal Bioassay
Caption: Workflow for the insecticidal bioassay of Periplocoside N.
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Test Compound Preparation: Periplocoside N is dissolved in acetone to prepare a series of concentrations.
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Insect Treatment: Worker ants of Solenopsis invicta of uniform size are selected. A 1 µL aliquot of the test solution is topically applied to the dorsal thorax of each ant using a micro-applicator. Control ants are treated with acetone only.
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Incubation: Treated ants are placed in Petri dishes containing a food source (e.g., 10% sucrose solution) and a water source. The dishes are maintained at a constant temperature (27±1°C) and relative humidity (60±5%).
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Mortality Assessment: The number of dead ants is recorded at 24, 48, and 72 hours post-treatment.
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Data Analysis: The lethal concentration 50 (LC₅₀) values are calculated using Probit analysis.
Biological Activity and Mechanism of Action
Periplocoside N has demonstrated significant insecticidal activity against the red imported fire ant, Solenopsis invicta. The LC₅₀ value was determined to be 15.8 µg/mL at 48 hours post-treatment.
While the precise molecular target of Periplocoside N has not been fully elucidated, studies on related periplocosides suggest that these compounds act as stomach poisons in insects. The primary site of action is believed to be the midgut epithelial cells. It is hypothesized that periplocosides disrupt the cell membranes of the midgut, leading to a loss of cellular integrity, leakage of cellular contents, and ultimately, insect mortality. The disruption of ion transport across the apical membrane of the midgut epithelial cells, potentially through the inhibition of V-type H⁺-ATPase, has been proposed as a possible mechanism.
Proposed Mechanism of Action of Periplocosides on Insect Midgut Cells
